3-(3-bromo-4-methoxyphenyl)-N,N-diisopropylacrylamide
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Overview
Description
3-(3-bromo-4-methoxyphenyl)-N,N-di(propan-2-yl)-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Photodynamic Therapy
- Photosensitizer for Cancer Treatment : The compound's properties make it suitable as a Type II photosensitizer in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield are significant for this application. (Pişkin, Canpolat, & Öztürk, 2020)
Synthesis and Chemical Reactions
Role in Synthetic Chemistry : The compound is used in various synthetic chemistry processes. For example, its brominated derivatives play a role in the synthesis of other complex organic compounds. This includes the creation of different isomers and derivatives with potential biological activity. (Jones, Suarez, Massey, Black, & Tinsley, 1979)
Exploration of Reaction Mechanisms : It is involved in studies exploring reaction mechanisms, such as Eschenmoser coupling reactions and ring transformations. This is crucial in understanding chemical reactivity and molecular interactions. (Kammel, Tarabová, Růžičková, & Hanusek, 2015)
Properties
Molecular Formula |
C16H22BrNO2 |
---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N,N-di(propan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H22BrNO2/c1-11(2)18(12(3)4)16(19)9-7-13-6-8-15(20-5)14(17)10-13/h6-12H,1-5H3/b9-7+ |
InChI Key |
APDMHZKESGQPPV-VQHVLOKHSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)/C=C/C1=CC(=C(C=C1)OC)Br |
SMILES |
CC(C)N(C(C)C)C(=O)C=CC1=CC(=C(C=C1)OC)Br |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C=CC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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